molecular formula C15H12BrN3O4S B11316836 N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11316836
M. Wt: 410.2 g/mol
InChI Key: XLMDAEACKNVVJQ-UHFFFAOYSA-N
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Description

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of bromofuran, thiadiazole, and methoxyphenoxy groups, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a cyclization reaction with thiosemicarbazide to form the 1,2,4-thiadiazole ring. The final step involves coupling the thiadiazole derivative with 4-methoxyphenoxyacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield thiadiazoline derivatives.

    Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromofuran moiety may yield furanones, while nucleophilic substitution can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The bromofuran and thiadiazole moieties may interact with enzymes or receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-chlorofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide
  • N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-ethoxyphenoxy)acetamide
  • N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)propionamide

Uniqueness

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromofuran moiety enhances its reactivity, while the methoxyphenoxy group contributes to its potential bioactivity.

Properties

Molecular Formula

C15H12BrN3O4S

Molecular Weight

410.2 g/mol

IUPAC Name

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C15H12BrN3O4S/c1-21-9-2-4-10(5-3-9)22-8-13(20)17-15-18-14(19-24-15)11-6-7-12(16)23-11/h2-7H,8H2,1H3,(H,17,18,19,20)

InChI Key

XLMDAEACKNVVJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(O3)Br

Origin of Product

United States

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